Cas no 1601147-11-8 (4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid)
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid
- 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, Mixture of isomers
- Cyclohexanecarboxylic acid, 4-(cyclobutylmethoxy)-
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- Inchi: 1S/C12H20O3/c13-12(14)10-4-6-11(7-5-10)15-8-9-2-1-3-9/h9-11H,1-8H2,(H,13,14)
- InChI Key: PGWLCFZUEVFJMX-UHFFFAOYSA-N
- SMILES: C1(C(O)=O)CCC(OCC2CCC2)CC1
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C994968-10mg |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic Acid |
1601147-11-8 | 10mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C994968-50mg |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic Acid |
1601147-11-8 | 50mg |
$ 230.00 | 2022-06-06 | ||
| TRC | C994968-100mg |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic Acid |
1601147-11-8 | 100mg |
$ 340.00 | 2022-06-06 | ||
| Enamine | EN300-191362-1g |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, Mixture of diastereomers |
1601147-11-8 | 95% | 1g |
$999.0 | 2023-09-17 | |
| Enamine | EN300-191362-5g |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, Mixture of diastereomers |
1601147-11-8 | 95% | 5g |
$2900.0 | 2023-09-17 | |
| Enamine | EN300-191362-10g |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, Mixture of diastereomers |
1601147-11-8 | 95% | 10g |
$4299.0 | 2023-09-17 | |
| Enamine | EN300-191362-0.05g |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid |
1601147-11-8 | 95.0% | 0.05g |
$232.0 | 2025-02-20 | |
| Enamine | EN300-191362-0.1g |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid |
1601147-11-8 | 95.0% | 0.1g |
$347.0 | 2025-02-20 | |
| Enamine | EN300-191362-0.25g |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid |
1601147-11-8 | 95.0% | 0.25g |
$494.0 | 2025-02-20 | |
| Enamine | EN300-191362-0.5g |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid |
1601147-11-8 | 95.0% | 0.5g |
$780.0 | 2025-02-20 |
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid
Chemical Profile of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS No. 1601147-11-8)
4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid (CAS No. 1601147-11-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its cyclohexane and cyclobutyl substituents, presents a unique structural framework that makes it a promising candidate for further exploration in drug discovery and development. The presence of both cyclobutyl and methoxy functional groups introduces distinct electronic and steric properties, which can be leveraged to modulate biological activity.
The molecular structure of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid consists of a cyclohexane ring substituted at the 1-position with a carboxylic acid group, while the 4-position is linked to a cyclobutylmethyl ether moiety. This particular arrangement not only contributes to the compound's solubility and stability but also influences its interactions with biological targets. The cyclobutyl group, known for its rigid three-membered ring structure, can enhance binding affinity by providing a stable scaffold, whereas the methoxy group introduces polarity and hydrogen bonding potential.
In recent years, the pharmaceutical industry has seen a surge in interest for heterocyclic compounds due to their diverse biological activities. 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid fits into this category, as it combines elements of both aromatic and aliphatic structures, which are frequently observed in bioactive molecules. The compound's potential as an intermediate in synthesizing more complex derivatives has been highlighted in several studies, particularly in the context of developing novel therapeutic agents.
One of the most compelling aspects of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid is its versatility in chemical modification. The carboxylic acid functionality at the 1-position allows for further derivatization via esterification or amidation, enabling the creation of a wide range of analogs with tailored properties. Similarly, the cyclobutylmethoxy moiety can be modified to explore different pharmacophoric patterns. This flexibility makes it an attractive building block for medicinal chemists seeking to optimize potency, selectivity, and pharmacokinetic profiles.
Recent advancements in computational chemistry have facilitated the virtual screening of large compound libraries to identify promising candidates for experimental validation. 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid has been subjected to such computational studies, where its molecular interactions with various biological targets were simulated. These simulations have suggested potential applications in modulating enzyme activity and receptor binding, particularly in pathways associated with inflammation and pain management.
The synthesis of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid has been optimized through multiple methodologies, each offering distinct advantages in terms of yield, purity, and scalability. Common synthetic routes involve the reaction of cyclohexanecarboxylic acid derivatives with cyclobutylmethyl halides or related electrophiles under controlled conditions. Advances in green chemistry have also influenced these synthetic strategies, promoting solvent-free reactions and catalytic processes that minimize waste and energy consumption.
In vitro studies have begun to unravel the pharmacological profile of 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid, revealing interesting interactions with enzymes such as cytochrome P450 family members and membrane-bound receptors. These interactions are critical for understanding its potential role in drug metabolism and signaling pathways. Additionally, preliminary toxicological assessments have indicated moderate solubility and low acute toxicity, suggesting a favorable safety profile for further development.
The integration of machine learning algorithms into drug discovery pipelines has further enhanced the utility of compounds like 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid. By leveraging large datasets of chemical structures and biological responses, these algorithms can predict novel bioactivities and optimize synthetic routes with unprecedented efficiency. This interdisciplinary approach has already led to several breakthroughs in identifying lead compounds for therapeutic intervention.
Future research directions for 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid include exploring its role as a scaffold for designing next-generation drugs targeting neurological disorders. The structural features that make it interesting for pain management may also extend to modulation of neurotransmitter systems involved in cognition and mood regulation. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into clinical applications.
The global market for specialized organic compounds continues to expand, driven by increasing demand for innovative therapeutic solutions. As such, compounds like 4-(cyclobutylmethoxy)cyclohexane-1-carboxylic acid are positioned at the forefront of this trend, offering unique structural motifs that can inspire new drug designs. Continued investment in research infrastructure and regulatory pathways will be crucial to bringing these promising candidates from laboratory benches to patients' bedside efficiently.
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